N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-4-13-25(20(2)14-19)31-28(34)26-17-32(18-29-26)16-22-5-9-23(10-6-22)30-27(33)15-21-7-11-24(35-3)12-8-21/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSZMKHIWBSBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Acylation Reactions:
Amidation: The final step involves the amidation of the imidazole derivative with 2,4-dimethylphenylamine and 4-methoxyphenylacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Observations :
Core Structure Differences: The target compound’s 1H-imidazole core (non-fused) contrasts with benzimidazole derivatives (fused benzene-imidazole rings) in and . Benzimidazoles generally exhibit enhanced aromatic stacking and metabolic stability but reduced flexibility compared to imidazoles . The imidazole-based analogues (target compound and ) may have improved solubility due to fewer aromatic rings.
Dimethyl vs. Propyl/Alkyl Chains: The 2,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to the propyl group in or the dimethylaminoethyl group in . This may influence membrane permeability and metabolic stability . Acetamido Linkage: The acetamido-benzyl group in the target compound and introduces conformational rigidity and H-bonding capacity, which could enhance target selectivity compared to simpler carboxamide linkages .
Synthesis Methods :
- The target compound’s synthesis route is unspecified, but analogues like ’s benzimidazole-carboxamide were synthesized via one-pot reductive cyclization using sodium dithionite—a cost-effective and high-yield method . If applicable to the target compound, this method could streamline production.
Pharmacological and Physicochemical Properties
Critical Analysis :
- The target compound’s higher molecular weight and lipophilicity (due to dimethyl/methoxy groups) may limit bioavailability compared to simpler analogues like . However, these features could improve target binding in hydrophobic pockets (e.g., ATP-binding sites in kinases).
- The dimethylamino group in enhances water solubility, a trait absent in the target compound, suggesting that structural modifications (e.g., adding ionizable groups) could optimize its pharmacokinetics.
Biological Activity
N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including molecular docking studies, biological assays, and pharmacological evaluations.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an imidazole ring and various aromatic substituents. Its molecular formula is , with a molecular weight of approximately 468.557 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of imidazole derivatives, including this compound. Research indicates that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound were evaluated for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB 231), showing significant inhibition of cell growth .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 25 |
| Compound B | MDA-MB 231 | 30 |
| This compound | MCF-7 | TBD |
Note: TBD = To Be Determined in ongoing studies.
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has also been documented. Studies have shown that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | S. aureus | 15 |
| Compound D | E. coli | 12 |
| This compound | S. aureus | TBD |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets such as enzymes involved in cancer progression and inflammation. For example, docking simulations against the active site of COX-2 revealed favorable binding interactions, suggesting potential anti-inflammatory properties .
Table 3: Molecular Docking Results
| Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| COX-2 | -9.5 | Hydrogen Bonds |
| EGFR | -8.7 | Hydrophobic Interactions |
Case Studies
In vivo studies have demonstrated the efficacy of imidazole derivatives in reducing tumor size in animal models. One notable case involved the administration of a closely related compound which resulted in a significant reduction in tumor volume compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
